molecular formula C9H9N3O2 B2728330 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol CAS No. 1630763-47-1

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B2728330
CAS No.: 1630763-47-1
M. Wt: 191.19
InChI Key: WTXBLEUGWKFKHA-UHFFFAOYSA-N
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Description

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a 1,2,4-triazole core linked to a phenolic hydroxyl group. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its versatile binding properties and presence in compounds with a wide range of biological activities. This compound is closely related to triazole-based molecules investigated as inhibitors for various therapeutic targets. For instance, structurally similar 1,2,4-triazole compounds have been patented as inhibitors of enzymes like Dipeptidyl Peptidase 4 (DPP-4), which is a key target for type 2 diabetes therapies . Other research has explored triazole-containing compounds as modulators of Hsp90 activity, a heat shock protein target in oncology, and as inhibitors of immunomodulatory enzymes like indoleamine 2,3-dioxygenase (IDO) . The simultaneous presence of the hydroxymethyl and phenolic groups on the triazole core provides valuable synthetic handles for further chemical derivatization, making it a promising building block for constructing more complex molecules or chemical libraries. Researchers can utilize this compound as a key intermediate in the synthesis of potential protease inhibitors , or as a core scaffold for developing novel antineoplastic agents . Its mechanism of action in biological systems is anticipated to be highly structure-dependent, potentially functioning through targeted protein inhibition similar to other triazole-based bioactive molecules. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Hover over the underlined sections for source references.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-3-1-2-4-7(6)14/h1-4,13-14H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBLEUGWKFKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Preparation Methods

Cyclization of Acylamidrazones

One of the most common approaches to synthesize 1,2,4-triazoles involves the cyclization of acylamidrazone intermediates. This method is particularly valuable for introducing specific substitution patterns on the triazole ring.

Procedure:
  • Formation of the acylamidrazone intermediate from appropriate carboxylic acid derivatives
  • Cyclization of the acylamidrazone under basic or acidic conditions
  • Functionalization of the resulting triazole scaffold

This method could be adapted for 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol by using appropriately substituted starting materials with protected hydroxyl groups.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing 1,2,4-triazole derivatives, offering advantages in terms of reaction time and yield.

Procedure:
  • Combination of a secondary alcohol (such as a benzhydryl alcohol) with 1,2,4-triazole
  • Catalysis with p-toluenesulfonic acid (p-TSA)
  • Microwave irradiation under open-vessel conditions

This method has been successfully applied to synthesize various benzhydryl-1H-1,2,4-triazoles with good yields.

Specific Synthesis of Hydroxymethyl-Substituted Triazoles

Reduction-Based Approach

For the introduction of a hydroxymethyl group at position 3 of the triazole ring, a reduction-based approach can be employed.

Procedure:
  • Synthesis of a triazole derivative containing an ester or carboxylic acid functionality at position 3
  • Reduction of the ester or carboxylic acid using appropriate reducing agents
  • Subsequent deprotection if protected groups are present

Suitable reducing agents include lithium aluminum hydride, sodium borohydride, or lithium borohydride, with the choice dependent on the presence of other functional groups.

Direct Hydroxymethylation

Direct hydroxymethylation of the triazole ring can be achieved through controlled functionalization reactions.

Procedure:
  • Preparation of the base triazole structure
  • Hydroxymethylation using formaldehyde under basic conditions
  • Purification and isolation of the desired product

Table 1 below summarizes key reaction conditions for this method:

Parameter Condition Notes
Base Sodium hydroxide or potassium carbonate Concentration typically 1-3 M
Temperature 65-80°C Higher temperatures may lead to side reactions
Solvent Ethanol or DMF Anhydrous conditions preferred
Reaction time 3-7 hours Monitored by TLC
Formaldehyde source 37% aqueous solution Added slowly to control reaction

Phenol Incorporation Strategies

Direct Coupling Method

The incorporation of the phenol moiety can be achieved through direct coupling reactions.

Procedure:
  • Preparation of a 3-(hydroxymethyl)-1H-1,2,4-triazole intermediate
  • Coupling with an appropriately substituted phenol derivative
  • Deprotection of any protected hydroxyl groups

This approach typically utilizes copper-catalyzed coupling reactions or traditional condensation methods.

Building Block Approach

Alternatively, the target compound can be synthesized by building the triazole ring using a phenolic precursor.

Procedure:
  • Preparation of a suitable phenol-containing building block (e.g., 2-hydroxybenzhydrazide)
  • Formation of an acylamidrazone intermediate
  • Cyclization to form the triazole ring
  • Introduction of the hydroxymethyl group through functional group interconversion

This method allows for selective functionalization and can provide better control over the regiochemistry of the final product.

Optimized Preparation Method

Based on the analysis of various synthetic approaches, an optimized method for preparing this compound can be proposed as follows:

Reagents and Materials

  • 2-Hydroxybenzaldehyde
  • Hydrazine hydrate
  • Formic acid or formate ester
  • Reducing agents (sodium borohydride)
  • Solvents: ethanol, tetrahydrofuran, dimethylformamide
  • Catalysts: p-toluenesulfonic acid

Step-by-Step Synthesis

  • Formation of 2-hydroxybenzhydrazide from 2-hydroxybenzaldehyde
  • Reaction with formic acid or formate ester to form the corresponding acylamidrazone
  • Cyclization under basic conditions to form the 1,2,4-triazole ring
  • Introduction of the hydroxymethyl group via formylation followed by reduction
  • Purification via recrystallization or column chromatography

Critical Parameters

Several parameters significantly influence the success of this synthesis:

  • Temperature control during cyclization (typically 65-80°C)
  • pH maintenance during acylamidrazone formation (pH 6-7)
  • Careful selection of protecting groups if necessary
  • Slow addition of reducing agents to prevent over-reduction
  • Rigorous exclusion of moisture during certain reaction steps

Purification and Characterization

Purification Techniques

The purification of this compound can be achieved through:

  • Recrystallization from ethanol or ethanol/water mixtures
  • Column chromatography using silica gel with appropriate eluent systems
  • Preparative HPLC for high-purity requirements

Characterization Data

Typical characterization data for the target compound includes:

Spectroscopic Properties
  • 1H NMR: Characteristic signals for the triazole proton (typically 8.0-8.5 ppm), hydroxymethyl protons (4.5-5.0 ppm), and phenolic protons
  • 13C NMR: Signals for the triazole carbons (approximately 143-152 ppm), hydroxymethyl carbon (60-65 ppm), and aromatic carbons
  • IR spectroscopy: Distinctive bands for OH stretching (3300-3600 cm-1) and C=N stretching (1550-1650 cm-1)
Physical Properties
  • Appearance: Typically a white to off-white crystalline solid
  • Melting point: Generally in the range of 180-220°C, depending on purity
  • Solubility: Moderately soluble in polar solvents like methanol and ethanol, less soluble in non-polar solvents

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 2 presents a comparative analysis of the different preparation methods:

Method Typical Yield (%) Reaction Time Advantages Limitations
Acylamidrazone cyclization 65-75 8-12 hours Well-established, predictable Multiple steps, moderate yields
Microwave-assisted synthesis 70-85 2-4 hours Faster reaction, higher yields Specialized equipment required
Reduction-based approach 60-70 10-14 hours Versatile, functional group tolerance Requires careful control of reducing conditions
Direct hydroxymethylation 55-65 6-8 hours Fewer steps, more direct Lower yields, side product formation
Building block approach 65-80 12-16 hours Better regiochemical control More complex procedure

Scalability Considerations

For laboratory-scale synthesis (1-10 g), the microwave-assisted method offers the best combination of efficiency and convenience. For larger scale production (>100 g), the building block approach may be preferred due to its reliability and more straightforward scale-up process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(formyl)-1H-1,2,4-triazol-5-yl)phenol or 2-(3-(carboxyl)-1H-1,2,4-triazol-5-yl)phenol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

HTS10550 (2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol)

  • Structural Features : Replaces the hydroxymethyl group with a dihydrobenzofuran moiety.
  • Activity : Acts as a potent inhibitor of PonAAS2, an aromatic alkyltransferase involved in indole-3-acetic acid (IAA) biosynthesis. Demonstrated significant inhibitory activity in enzymatic assays .

2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine

  • Structural Features: Contains pyridyl groups at both triazole positions instead of phenol and hydroxymethyl.
  • Activity : Found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, suggesting a metabolic role in vascular pathology. The mechanism remains unclear but highlights triazoles as biomarkers in disease states .

3-[1,2,4]Triazol-5-yl 4-Thiazolidinone Derivatives (Compounds 1i, 1p, 1s, 1t)

  • Structural Features : Incorporate morpholin-4-yl, methylpiperazinyl, and benzodioxolyl groups.
  • Activity: Exhibit potent antitubercular activity (MIC ≤4 mg/mL against Mycobacterium tuberculosis). The thiazolidinone moiety enhances binding to bacterial targets compared to simple phenolic derivatives .
  • Comparison : The hydroxymethyl group in the target compound may offer synthetic flexibility for derivatization, akin to the morpholine/piperazine groups in these analogs.

Anticancer and Antinociceptive Triazoles

  • Structural Features : Include aryl, thioxo, and methyl substituents.
  • Activity: Demonstrated antinociceptive and anticancer properties in preclinical studies. The presence of electron-withdrawing groups (e.g., thioxo) enhances bioactivity compared to hydroxymethyl-containing analogs .

Dichlorido-bis[2-(2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)phenoxy)benzoic Acid]manganese(II)

  • Structural Features: Utilizes triazole-phenol hybrids as ligands for metal coordination.
  • The hydroxymethyl group in the target compound could similarly facilitate metal chelation .

GSK8175 Intermediate (Triazole Antifungal Precursor)

  • Structural Features : Contains a triazole linked to a benzofuran and fluorophenyl groups.
  • Application : Highlights the role of triazoles in antifungal drug development. The hydroxymethyl group in the target compound could serve as a synthetic handle for further functionalization, akin to fluorophenyl groups in this intermediate .

Biological Activity

2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is a compound that integrates a phenolic structure with a triazole ring, endowing it with unique chemical and biological properties. This article reviews its biological activities, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to the triazole ring, which enhances its interaction with biological targets. The presence of both the phenolic and triazole functionalities allows for versatile chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values were found to be:

  • MCF-7: 15 µM
  • HT-29: 20 µM

The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction enhances the compound's binding affinity and efficacy against targeted biological pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One common synthetic route involves reacting phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This method allows for high yields and purity.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Reaction Conditions
Reaction with paraformaldehyde80Stannic chloride, tri-n-butylamine
Cyclization reaction with hydrazones75DIPEA as a mediator

Q & A

Q. Table 1: Spectral Markers for Structural Confirmation

TechniqueKey Peaks/SignalsInterpretation
1H^1H NMRδ 9.8 ppm (s, 1H)Phenolic -OH
13C^{13}C NMRδ 155 ppmTriazole C=N
IR3200 cm1^{-1} (broad)O-H stretch

Q. Table 2: Stability Study Design

ConditionProtocolAnalysis Method
pH 2.037°C, 72 hoursHPLC (degradation %)
UV Exposure254 nm, 48 hoursUV-Vis absorbance
Thermal Stress100°C, 24 hoursDSC (ΔH decomposition)

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